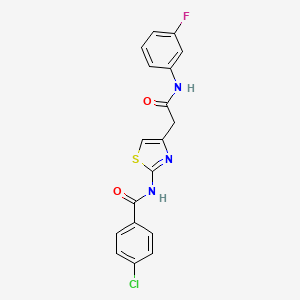
(2,3-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine, commonly referred to as DMBBIA, is a synthetic organic compound that has been used in various scientific and lab experiments. It has a wide range of applications and is used for research in various fields, such as biochemistry, physiology, and pharmacology. DMBBIA has a unique structure and properties that make it an ideal compound for laboratory experiments.
Applications De Recherche Scientifique
Antimicrobial Activity
A study by Abd El-Meguid, E. A. (2014) involved the synthesis of new compounds containing the benzoimidazole moiety, including derivatives similar to the specified compound, which demonstrated significant antimicrobial effectiveness against both gram-positive and gram-negative bacteria, as well as fungi such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Aspergillus niger (E. A. Abd El-Meguid, 2014).
Antihypertensive Activity
Sharma, M., Kohli, D., and Sharma, S. (2010) synthesized 2-[(Substituted-phenyl amino)-phenyl-methyl]-1-[2'-(1H-tetrazol-5-yl) biphenyl-3-ylmethyl]-1H-benzoimidazol-5-ylamine Derivatives, which demonstrated potent antihypertensive effects. These derivatives were identified through various spectroscopic techniques and tested for their antihypertensive activity, showcasing the compound's relevance in developing new therapeutic agents (Manik Sharma, D. Kohli, Smita Sharma, 2010).
Organic Synthesis and Chemical Properties
Uršič, U., Svete, J., and Stanovnik, B. (2010) reported on the synthesis of derivatives featuring the benzimidazole core, including complex molecules that may share structural similarities with the specified compound. Their work detailed the chemical reactions and properties of these derivatives, contributing to a deeper understanding of their potential applications in organic synthesis and material science (Uroš Uršič, J. Svete, B. Stanovnik, 2010).
Antioxidant Properties
Kuş, C., Ayhan-Kılcıgil, G., Eke, B., and Iscan, M. (2004) synthesized benzimidazole derivatives and evaluated their in vitro effects on rat liver microsomal NADPH-dependent lipid peroxidation levels. They found that some derivatives, including those structurally related to the specified compound, exhibited significant antioxidant properties, highlighting the potential use of these compounds in combating oxidative stress-related diseases (C. Kuş, G. Ayhan-Kılcıgil, B. Eke, M. Iscan, 2004).
Anti-inflammatory and Anti-ulcerogenic Activities
El-Nezhawy, A. O., Biuomy, A. R., Hassan, F. S., Ismaiel, A., and Omar, H. (2013) synthesized novel benzimidazole derivatives with substituted pyrid-2-yl moiety and evaluated them for their anti-inflammatory and anti-ulcerogenic activities. Their findings suggest that these compounds, which could include derivatives similar to the specified compound, offer promising therapeutic effects without the gastric side effects typically associated with anti-inflammatory medications (A. O. El-Nezhawy et al., 2013).
Propriétés
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-1-methylbenzimidazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-20-11-19-14-9-13(7-8-15(14)20)18-10-12-5-4-6-16(21-2)17(12)22-3/h4-9,11,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZLVIGMLMWGIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)NCC3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

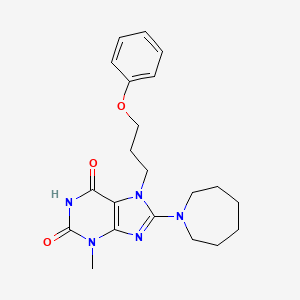
![(1R,3R)-3-[(2-Methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-1-amine;hydrochloride](/img/structure/B2587719.png)
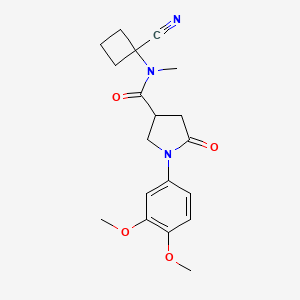


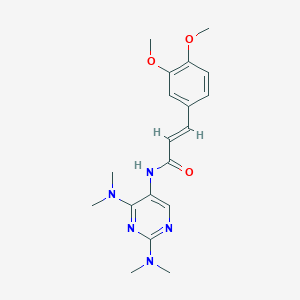
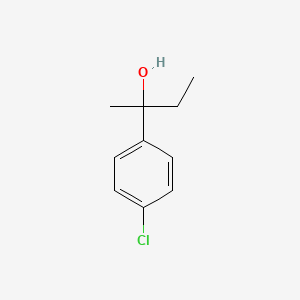
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide](/img/structure/B2587726.png)
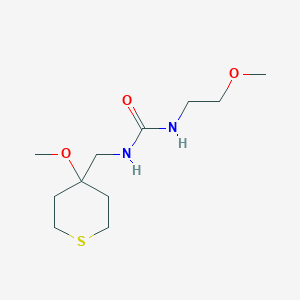
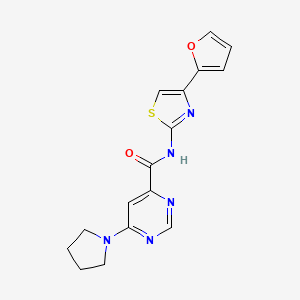
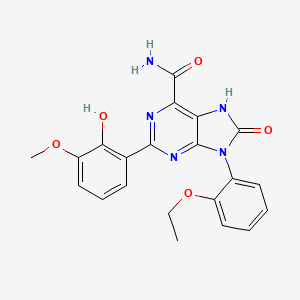

![Tert-butyl N-[(1R)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B2587735.png)
